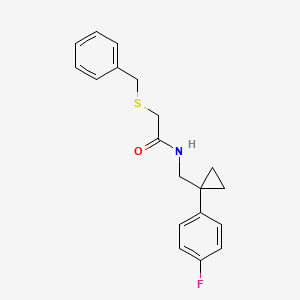

2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNOS/c20-17-8-6-16(7-9-17)19(10-11-19)14-21-18(22)13-23-12-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHWCCVTGDLGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)CSCC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide, with the molecular formula C19H20FNOS, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

- Molecular Weight : 329.43 g/mol

- IUPAC Name : 2-benzylsulfanyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide

- Purity : Typically around 95%.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including:

- Receptors : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

- Enzymes : It could modulate enzyme activity through competitive or non-competitive inhibition.

Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer Activity : Compounds with benzylthio groups have been associated with cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Similar derivatives have shown promise in reducing inflammation in preclinical models.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Studies : A study on related thioether compounds indicated significant cytotoxicity against A-431 and Jurkat cell lines, suggesting that the presence of the benzylthio group enhances anticancer properties .

- Receptor Binding Studies : Research involving structurally similar compounds demonstrated their ability to bind to melatonin receptors (MT1 and MT2), indicating potential applications in treating sleep disorders or mood disorders .

- In Vivo Models : Animal studies have shown that compounds similar to this compound exhibit reduced pain responses in models of inflammatory pain, showcasing their therapeutic potential .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzylthio Group : This can be achieved through nucleophilic substitution reactions involving benzyl halides and thiols.

- Cyclopropyl Substitution : The introduction of the cyclopropyl group is performed via cyclization reactions involving appropriate precursors.

- Final Coupling Reaction : The final product is obtained through amide bond formation between the acetamide and the benzylthio-cyclopropyl intermediate.

Scientific Research Applications

Scientific Applications of 2-(benzylthio)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

This compound is a synthetic compound with potential biological activities that has attracted interest in medicinal chemistry. The molecular formula of the compound is C19H20FNOS, with a molecular weight of 329.43 g/mol. It typically has a purity of around 95%.

The biological activity of this compound is hypothesized to involve interactions with biological targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways, or it could modulate enzyme activity through competitive or non-competitive inhibition. Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity Compounds with benzylthio groups have been associated with cytotoxic effects against various cancer cell lines.

Anti-inflammatory Effects Similar derivatives have shown promise in reducing inflammation in preclinical models.

Case Studies

Anticancer Studies A study on related thioether compounds indicated significant cytotoxicity against A-431 and Jurkat cell lines, suggesting that the presence of the benzylthio group enhances anticancer properties.

Receptor Binding Studies Research involving structurally similar compounds demonstrated their ability to bind to melatonin receptors (MT1 and MT2), indicating potential applications in treating sleep disorders or mood disorders.

In Vivo Models Animal studies have shown that compounds similar to this compound exhibit reduced pain responses in models of inflammatory pain, showcasing their therapeutic potential.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Cytotoxicity against cancer cells |

| Anti-inflammatory | Reduced inflammatory markers |

| Receptor Modulation | Potential agonistic effects on neurological receptors |

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes acid- or base-catalyzed hydrolysis , yielding 2-(benzylthio)acetic acid and (1-(4-fluorophenyl)cyclopropyl)methanamine. This reaction is critical for understanding metabolic degradation or functionalization pathways.

Table 2: Hydrolysis Reaction Parameters

Hydrolysis studies indicate that the cyclopropane ring and fluorine substituent do not participate in these conditions, highlighting the stability of the aromatic and alicyclic components .

Reactivity of the Benzylthio Group

The benzylthio (–S–CH₂C₆H₅) moiety exhibits potential for oxidation and nucleophilic substitution, though direct experimental data for this compound is limited. Insights are extrapolated from analogous systems:

-

Oxidation to Sulfone/Sulfoxide :

Thioethers are typically oxidized using H₂O₂/CH₃COOH or mCPBA to sulfoxides (1 eq oxidant) or sulfones (2 eq oxidant) . For example:This transformation could modify the compound’s electronic properties and bioavailability .

-

Nucleophilic Substitution :

The benzylthio group may undergo displacement with strong nucleophiles (e.g., Grignard reagents) under basic conditions, though this is less common due to the poor leaving-group ability of thiolates.

Key Research Findings

-

Synthetic Efficiency : Amide coupling using HATU achieves higher yields (∼85%) compared to EDC (∼70%) due to reduced racemization .

-

Hydrolytic Sensitivity : The acetamide bond is labile in biological systems, suggesting potential prodrug applications .

-

Thioether Versatility : The benzylthio group provides a handle for further derivatization, though its inertness necessitates strong reagents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analysis.

Key Observations:

Substituent Diversity: The target compound’s benzylthio group distinguishes it from oxygen-linked analogs like the 2-methoxyphenoxy derivative in . The cyclopropylmethyl group in the target and may reduce metabolic degradation compared to bulky aliphatic groups (e.g., cyclohexyl in ) due to steric protection of the amide bond .

Electronic and Steric Effects :

- The 4-fluorophenyl group is a common feature across analogs, likely contributing to π-π stacking interactions in target binding. Bromine in introduces heavier halogen effects, which could enhance antimicrobial activity but increase molecular weight .

- The N-propyl and N-cyclohexyl groups in and may alter solubility and steric hindrance, impacting bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.